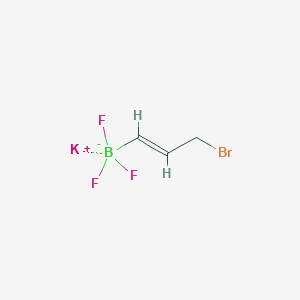
Potassium trans-3-bromo-1-propenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trans-3-bromo-1-propenyltrifluoroborate is an organoboron compound with the molecular formula C3H4BBrF3K and a molecular weight of 226.87 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trans-3-bromo-1-propenyltrifluoroborate can be synthesized through the reaction of trans-3-bromo-1-propenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the trifluoroborate group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Potassium trans-3-bromo-1-propenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically used.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium trans-3-bromo-1-propenyltrifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trans-3-bromo-1-propenyltrifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromine atom, forming a palladium-bromine complex.
Transmetalation: The trifluoroborate group transfers the propenyl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Potassium trans-3-bromo-1-propenyltrifluoroborate is compared with other organoboron compounds such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
- Stability : this compound is more stable under oxidative conditions compared to boronic acids and esters .
- Reactivity : It offers higher reactivity in cross-coupling reactions due to the presence of the trifluoroborate group .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
Molecular Formula |
C3H4BBrF3K |
|---|---|
Molecular Weight |
226.87 g/mol |
IUPAC Name |
potassium;[(E)-3-bromoprop-1-enyl]-trifluoroboranuide |
InChI |
InChI=1S/C3H4BBrF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+; |
InChI Key |
JHSAUSGXIFYUEW-TYYBGVCCSA-N |
Isomeric SMILES |
[B-](/C=C/CBr)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CCBr)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















